molecular formula C23H21N3OS B2684983 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide CAS No. 896018-18-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide

Cat. No.: B2684983
CAS No.: 896018-18-1
M. Wt: 387.5
InChI Key: MFCVHUWSAAQLRG-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide is a novel synthetic benzimidazole derivative intended for research use in neuroscience and oncology. Benzimidazole-based compounds are privileged structures in medicinal chemistry due to their structural similarity to purine nucleotides, allowing them to interact with critical biological targets . In neuroscience, structurally related 2-phenyl-1H-benzo[d]imidazole derivatives have recently been identified as potent inhibitors of the 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) enzyme, a mitochondrial protein implicated in the pathogenesis of Alzheimer's disease . Inhibition of this enzyme has been shown to alleviate cognitive impairment in model systems, suggesting potential research applications for this compound in investigating neurodegenerative pathways . Furthermore, benzimidazole-acetamide-propanamide hybrids have demonstrated significant broad-spectrum antimicrobial and anticancer activities in preclinical research . Similar compounds have exhibited potent efficacy against human colorectal carcinoma cell lines (HCT116), indicating this class's potential for investigating novel oncology therapeutics . The mechanism of action for such compounds often involves interference with nucleic acid synthesis and protein function within rapidly dividing cells, owing to the benzimidazole core's ability to mimic purines . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-16-10-12-17(13-11-16)28-15-14-22(27)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCVHUWSAAQLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide typically involves multiple steps, starting with the formation of the benzimidazole ring. This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions. The resulting benzimidazole derivative is then subjected to further reactions to introduce the phenyl and thioether groups.

A common synthetic route involves:

    Formation of Benzimidazole Ring: Reacting o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst.

    Introduction of Phenyl Group: Coupling the benzimidazole derivative with a phenyl halide using a palladium-catalyzed cross-coupling reaction.

    Thioether Formation: Reacting the intermediate with p-tolylthiol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the benzimidazole ring or the thioether group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives, reduced thioether derivatives.

    Substitution: Various substituted benzimidazole and phenyl derivatives.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The benzimidazole ring is known to interact with DNA, proteins, and other biomolecules, which can lead to various biological effects such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Benzimidazole-Propanamide Derivatives

2-(1-Methyl-1H-Benzo[d]imidazol-2-yl)-N-(5-Methylisoxazol-3-yl)propanamide (Compound 8)

  • Structural Features : Retains the benzimidazole core but replaces the p-tolylthio group with a 5-methylisoxazole substituent. The addition of a methyl group on the benzimidazole nitrogen alters electronic properties .
  • Synthesis & Characterization : Synthesized via condensation reactions, confirmed by IR (NHCO at 3265 cm⁻¹, CO at 1678 cm⁻¹), ¹H NMR (δ 2.32 ppm for CH₃), and MS (m/z 284 [M⁺]) .
  • The isoxazole group may reduce potency compared to thioether-containing analogues .

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-Dinitrophenyl)benzamide (W1)

  • Structural Features : Incorporates a benzimidazole-thioether linkage and a dinitrophenyl group, enhancing electron-withdrawing effects.
  • Bioactivity : Demonstrates significant antimicrobial and anticancer activity, attributed to the thioether’s role in redox modulation and DNA interaction .

Key Differences :

  • Substituent Effects : The p-tolylthio group in the target compound offers better metabolic stability than the dinitrophenyl group in W1, which may confer toxicity .
  • Activity Trends : Thioether-containing compounds (e.g., W1, target compound) generally outperform isoxazole derivatives in bioactivity, suggesting the sulfur atom’s critical role .

Heterocycle-Substituted Propanamides

2-(4-Isobutylphenyl)-N-(6-Methyl-1,3-Benzothiazol-2-yl)propanamide

  • Structural Features : Replaces benzimidazole with benzothiazole, a related heterocycle with distinct electronic properties due to sulfur and nitrogen positioning.
  • The isobutylphenyl group may enhance blood-brain barrier penetration compared to p-tolylthio .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)propanamide

  • Structural Features : Substitutes benzimidazole with indole, a tryptophan-derived heterocycle. The fluoro-biphenyl group introduces steric bulk and hydrophobicity.
  • Bioactivity : Indole derivatives often target serotonin receptors or microtubules, differing from benzimidazole’s kinase inhibition .

Key Differences :

  • Target Specificity : Benzimidazole derivatives show broader enzyme inhibition (e.g., kinases, helicases), while indole/benzothiazole compounds exhibit niche receptor targeting .
  • Solubility : The p-tolylthio group in the target compound likely improves solubility over fluorinated biphenyls .

Functional Group Variations

1-((2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-Methylpiperidin-4-yl)-3-(4-Cyanophenyl)urea Maleate

  • Structural Features : Replaces propanamide with urea, introducing hydrogen-bonding capacity. The piperidine ring adds conformational rigidity.
  • Applications : Patent data highlight crystalline forms for enhanced stability, suggesting utility in formulations. Urea derivatives often inhibit proteases or kinases .

N-(3-Chloro-4-Methylphenyl)-N’-(2-Methylbenzoyl)thiourea

  • Structural Features : Thiourea group replaces propanamide, with chloro and methyl substituents modulating reactivity.
  • Bioactivity : Thioureas exhibit metal-binding properties, useful in catalytic or antimicrobial applications, diverging from propanamide’s therapeutic focus .

Key Differences :

  • Stability : Urea and thiourea derivatives may exhibit higher crystallinity but lower metabolic stability compared to propanamides .
  • Mechanistic Divergence : Propanamides favor enzyme inhibition, while ureas/thioureas engage in substrate analog or metal-coordination mechanisms .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C21H20N2S\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{S}

This structure features a benzimidazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Research indicates that benzimidazole derivatives often exert their biological effects through various mechanisms:

  • Enzyme Inhibition : Many benzimidazole compounds act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that derivatives can inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism, leading to potential applications in managing diabetes .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial cells .

Antidiabetic Potential

A study evaluated the efficacy of related benzimidazole compounds as α-glucosidase inhibitors. The most promising derivatives exhibited IC50 values as low as 0.71 µM, indicating potent inhibition. The non-cytotoxic nature of these compounds was confirmed through cell viability assays on liver cells (LO2) .

Antimicrobial Effects

The antimicrobial efficacy of related benzimidazole derivatives was assessed against several strains:

  • Staphylococcus aureus : MIC values < 1 µg/mL were recorded for some derivatives.
  • Candida albicans : Compounds demonstrated MIC values ranging from 3.9 to 7.8 µg/mL .

Case Studies

  • In Vivo Studies : A pharmacodynamic study on one derivative showed significant hypoglycemic activity in diabetic animal models, comparable to acarbose, a standard antidiabetic drug. This suggests potential therapeutic use in managing type 2 diabetes .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively at the allosteric site of α-glucosidase, providing insights into its mechanism of action and supporting its role as a non-competitive inhibitor .

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Molecular FormulaC21H20N2SVaries
IC50 (α-glucosidase)0.71 µM2.09 µM (another derivative)
Antimicrobial Activity (MIC)< 1 µg/mL (S. aureus)Varies
CytotoxicityNon-cytotoxic against LO2 cellsVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions. The propanamide chain is introduced via nucleophilic substitution or coupling reactions, followed by thioether formation using p-tolylthiol. Key steps include Claisen-Schmidt condensations and TLC monitoring for intermediate purity . Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is confirmed via HPLC (>95% threshold) and melting point consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., benzimidazole NH at δ 12.5–13.5 ppm, aromatic protons, and p-tolylthio methyl at δ 2.3–2.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and benzimidazole ring vibrations (~1450 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Apoptosis Markers : Western blotting for caspase-3/9 activation .

Advanced Research Questions

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map signaling disruptions (e.g., p53 upregulation observed in benzimidazole-chalcone analogs) .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

Q. How do structural modifications (e.g., p-tolylthio vs. nitrothiophene) impact bioactivity?

  • Methodological Answer : Conduct comparative SAR studies:

  • Replace p-tolylthio with electron-withdrawing groups (e.g., nitrothiophene in ) to assess changes in antimicrobial potency .
  • Use molecular docking (AutoDock Vina) to predict binding affinity shifts in target proteins (e.g., fungal CYP51) .
  • Validate with in vitro assays, noting that chlorination or fluorination of aryl groups often enhances membrane permeability .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Control variables (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
  • Meta-Analysis : Pool data from analogs (e.g., ’s comparative table) to identify trends masked by small sample sizes .
  • Validate with Orthogonal Methods : Confirm antifungal activity via both broth dilution and time-kill assays .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (GROMACS) to assess membrane penetration .
  • Docking Studies : Use Schrödinger Suite for virtual screening against homology models of targets (e.g., tubulin for anticancer activity) .
  • QSAR Modeling : Train models on benzimidazole datasets to predict ADMET properties .

Q. How does stereochemistry influence the compound’s efficacy, and how can enantiomers be resolved?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Compare spectra of isolated enantiomers to correlate configuration with activity .
  • Crystallography : Solve crystal structures of enantiomer-protein complexes (e.g., PDB deposition) to identify binding disparities .

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